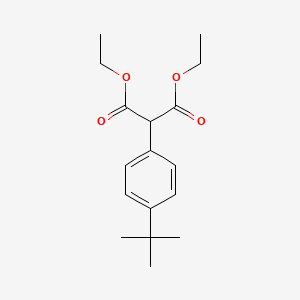
1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate is an organic compound with the molecular formula C17H24O4. It is a yellow to pale yellow oil and is used in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate typically involves the alkylation of enolate ions. For example, diethyl malonate can be alkylated with 4-tert-butylbenzyl bromide in the presence of a base such as sodium ethoxide . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same alkylation reaction but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The ester groups in the compound can undergo hydrolysis, releasing active intermediates that interact with biological targets .
相似化合物的比较
Similar Compounds
Diethyl malonate: A commonly used malonic ester with similar reactivity.
Ethyl acetoacetate: Another ester with similar chemical properties and applications.
4-tert-Butylbenzyl bromide: A precursor used in the synthesis of 1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate.
Uniqueness
This compound is unique due to the presence of the 4-tert-butylphenyl group, which imparts specific steric and electronic properties to the molecule. This makes it suitable for specialized applications in organic synthesis and industrial processes.
属性
分子式 |
C17H24O4 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
diethyl 2-(4-tert-butylphenyl)propanedioate |
InChI |
InChI=1S/C17H24O4/c1-6-20-15(18)14(16(19)21-7-2)12-8-10-13(11-9-12)17(3,4)5/h8-11,14H,6-7H2,1-5H3 |
InChI 键 |
SQXXXZQJWVZBEN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C(C)(C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


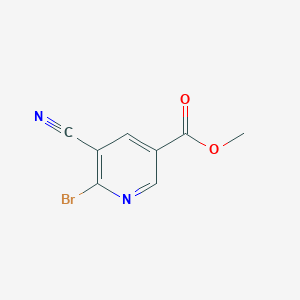
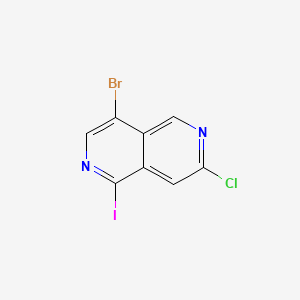
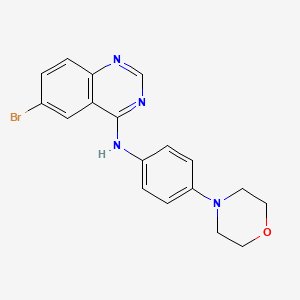
![1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13917874.png)
![tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13917882.png)
![N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13917883.png)


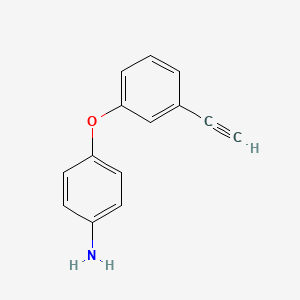
![2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine](/img/structure/B13917924.png)
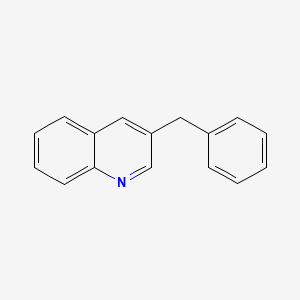
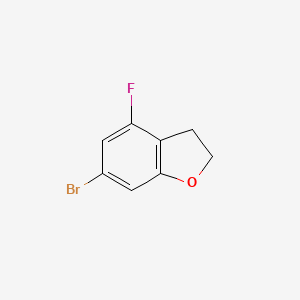
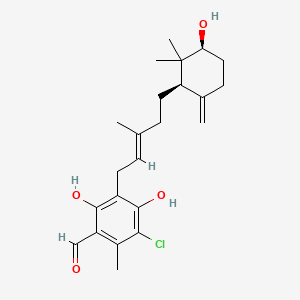
![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)
